Product packaging for (5-Bromoquinazolin-8-yl)methanamine(Cat. No.:)

(5-Bromoquinazolin-8-yl)methanamine

Cat. No.: B11870001
M. Wt: 238.08 g/mol
InChI Key: BFTHTMSIVMKLMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(5-Bromoquinazolin-8-yl)methanamine is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a brominated quinazoline core, a privileged scaffold in pharmacology known for its diverse biological activities. Quinazolinone derivatives are extensively investigated as key scaffolds in the development of novel anticancer agents, with research demonstrating their potential to exert antitumor effects through various mechanisms. Specifically, quinazolinone-based compounds have shown promising activity against challenging targets such as anaplastic lymphoma kinase (ALK), which is a validated target in non-small cell lung cancer, and other receptor tyrosine kinases. The this compound serves as a versatile building block. The bromine atom at the 5-position offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to create diverse chemical libraries. Simultaneously, the methanamine group at the 8-position can be utilized to link the quinazoline core to other pharmacophores or to form amide and sulfonamide derivatives for structure-activity relationship (SAR) studies. This compound is intended for Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrN3 B11870001 (5-Bromoquinazolin-8-yl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

(5-bromoquinazolin-8-yl)methanamine

InChI

InChI=1S/C9H8BrN3/c10-8-2-1-6(3-11)9-7(8)4-12-5-13-9/h1-2,4-5H,3,11H2

InChI Key

BFTHTMSIVMKLMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NC=NC2=C1CN)Br

Origin of Product

United States

Mechanistic Investigations of Synthetic Transformations Leading to 5 Bromoquinazolin 8 Yl Methanamine and Its Derivatives

Reaction Mechanism Elucidation for Quinazoline (B50416) Core Formation

The formation of the fundamental quinazoline core is a critical step in the synthesis of (5-Bromoquinazolin-8-yl)methanamine. This process can proceed through various mechanistic pathways, including ionic, radical, and concerted reactions. The specific pathway is often dictated by the choice of reactants, catalysts, and reaction conditions.

Ionic, Radical, and Concerted Pathway Analysis

Ionic pathways are common in quinazoline synthesis, often involving nucleophilic attack and cyclization steps. For instance, the reaction of 2-aminobenzonitriles with aldehydes can proceed through a tandem reaction involving nucleophilic addition, intramolecular cyclization, and subsequent ring-opening to yield quinazoline derivatives. nih.gov Similarly, the condensation of 2-aminobenzophenones with benzylamines can proceed through a condensation reaction followed by cyclization. nih.gov

Radical mechanisms have also been identified in certain quinazoline syntheses. For example, copper-catalyzed direct amination of cyclic amides can proceed via a radical mechanism. organic-chemistry.org The use of initiators like tert-butyl hydroperoxide (TBHP) in combination with catalysts such as ceric ammonium (B1175870) nitrate (B79036) (CAN) can also facilitate radical pathways for quinazoline formation. nih.gov

Concerted pathways, such as pericyclic reactions, can also play a role in quinazoline synthesis. For instance, a one-pot protocol for the synthesis of quinazolinones from amide-oxazolines involves a 6π electron cyclization, which is a type of concerted reaction. rsc.orginflibnet.ac.in

Role of Lewis Acid Catalysis and Organometallic Intermediates

Lewis acid catalysis is frequently employed to enhance the efficiency and selectivity of quinazoline synthesis. Lewis acids can activate carbonyl groups, facilitating nucleophilic attack and subsequent cyclization. For example, titanium-based catalysts can activate the carbonyl group in the reaction of o-aminobenzophenone with aldehydes. nih.gov Copper(II) bromide has also been used as a Lewis acid catalyst in the synthesis of quinazoline derivatives from anilines and ethyl vinyl ether. nih.gov

Organometallic intermediates are central to many catalytic cycles in quinazoline synthesis. Transition metals like palladium, copper, ruthenium, cobalt, and iron form complexes with the reactants, facilitating key bond-forming steps. nih.govfrontiersin.orgmdpi.com For instance, in copper-catalyzed reactions, a Cu(II)-(DABCO)2 complex can be formed, which then coordinates with the reactants to promote the desired transformation. frontiersin.org Similarly, ruthenium catalysts can facilitate dehydrogenative coupling reactions through the formation of organoruthenium intermediates. frontiersin.org The use of cobalt-based catalytic systems is advantageous due to their high sensitivity to steric hindrance and strong Lewis acidity. nih.gov

Detailed Studies on the Regioselectivity of Bromination and Subsequent Functionalization of Quinazolines

The introduction of a bromine atom at a specific position on the quinazoline ring is a key step in the synthesis of this compound. The regioselectivity of this bromination reaction is influenced by the electronic properties of the quinazoline ring and the nature of the brominating agent.

Nitration, a related electrophilic substitution, is known to occur preferentially at the 8-position of the quinazoline ring, followed by the 6-position. nih.gov While direct bromination of the parent quinazoline can be complex, methods for the regioselective synthesis of bromoisoquinolines, a related heterocyclic system, have been developed using strong acids and brominating agents like N-bromosuccinimide (NBS). google.com These methods could potentially be adapted for the regioselective bromination of quinazolines.

Once the bromoquinazoline is formed, the bromine atom serves as a versatile handle for further functionalization. This can be achieved through various cross-coupling reactions, allowing for the introduction of different substituents at the bromine-bearing position. chim.it

Mechanistic Pathways for Aminomethyl Group Introduction and Transformation

The introduction of the aminomethyl group at the 8-position of the 5-bromoquinazoline (B1371632) core is a crucial final step. This transformation can be achieved through several mechanistic pathways.

One common approach involves nucleophilic addition . A suitable nucleophile, such as a cyanide ion, can be introduced, which can then be reduced to an aminomethyl group. youtube.com The initial nucleophilic attack on an electrophilic carbon is a key step in this process. youtube.comyoutube.com

Another pathway involves cyclization and subsequent ring-opening. For instance, a tandem condensation of a cyanoimidate with an amine followed by reductive cyclization can lead to the formation of amino-substituted quinazolines. organic-chemistry.org

Aromatization is often the final step in many quinazoline syntheses, leading to the stable aromatic ring system. nih.govnih.gov This can be achieved through oxidation or elimination reactions. nih.gov

Computational Verification of Proposed Mechanisms

Computational methods, such as Density Functional Theory (DFT), are increasingly being used to verify proposed reaction mechanisms and to gain deeper insights into the factors controlling reactivity and selectivity.

Transition State Analysis allows for the calculation of the energy barriers associated with different reaction pathways, helping to identify the most likely mechanism. For example, kinetic isotope effect (KIE) studies, which can be complemented by computational analysis, can help determine the rate-limiting step of a reaction. nih.gov

Intrinsic Reaction Coordinate (IRC) Analysis can be used to map the entire reaction pathway from reactants to products, confirming that a calculated transition state indeed connects the expected starting materials and products. DFT analysis has been used to study the reactivity of quinazoline derivatives. nih.gov

Reactivity and Derivatization of 5 Bromoquinazolin 8 Yl Methanamine for Advanced Molecular Construction

Cross-Coupling Reactions at the C5 Bromine Position

The bromine atom at the C5 position of the quinazoline (B50416) ring is a key handle for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. fishersci.co.uklibretexts.org This reaction is particularly valuable for the arylation and heteroarylation of (5-bromoquinazolin-8-yl)methanamine, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position. The reaction is known for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids and their derivatives. fishersci.co.uknih.gov

The general scheme for the Suzuki-Miyaura coupling of this compound involves the reaction of the bromoquinazoline with an aryl or heteroaryl boronic acid (or a boronic ester) in the presence of a palladium catalyst and a base. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov

A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates being coupled. For challenging couplings, such as those involving sterically hindered or electron-rich partners, the use of specialized ligands like biarylphosphines (e.g., SPhos, XPhos) can be crucial for achieving high yields. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Bromoquinazolines This table is illustrative and provides representative examples of conditions and outcomes for Suzuki-Miyaura couplings on similar bromo-heterocyclic systems, as direct examples for this compound are not extensively documented in the provided search results.

EntryAryl/Heteroaryl Boronic AcidCatalyst/LigandBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OGood to Excellent
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DioxaneGood to Excellent
33-Pyridinylboronic acidCataXCium A Pd G3K₃PO₄Toluene/H₂OExcellent nih.gov
42-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-DioxaneHigh

Data is synthesized from general knowledge of Suzuki-Miyaura reactions on related scaffolds.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgsnnu.edu.cn This reaction is instrumental for introducing a diverse range of nitrogen-containing substituents at the C5 position of this compound. The reaction is highly valued for its broad substrate scope, accommodating primary and secondary amines, anilines, and even ammonia (B1221849) equivalents. wikipedia.orglibretexts.org

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylated amine and regenerate the catalyst. organic-chemistry.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands developed by Buchwald and others being particularly effective. organic-chemistry.org

Table 2: Representative Buchwald-Hartwig Amination Reactions This table illustrates typical conditions for Buchwald-Hartwig aminations on aryl bromides, as specific examples for this compound were not found in the search results.

EntryAmineCatalyst/LigandBaseSolventTemperature (°C)
1MorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene80-100
2AnilinePd(OAc)₂ / XPhosK₂CO₃t-BuOH100
3BenzylaminePd(OAc)₂ / RuPhosCs₂CO₃Dioxane110
4Ammonia (equivalent)Pd(OAc)₂ / JosiphosLiHMDSTolueneRT to 100

Data is based on general principles of Buchwald-Hartwig amination reactions. wikipedia.orgorganic-chemistry.org

Beyond the Suzuki-Miyaura and Buchwald-Hartwig reactions, the C5-bromo substituent on the quinazoline ring can participate in a variety of other palladium-catalyzed cross-coupling reactions to introduce further structural diversity.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, forming a C(sp²)-C(sp) bond. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org This method is invaluable for the synthesis of arylalkynes, which are versatile intermediates in organic synthesis. wikipedia.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. organic-chemistry.orgwikipedia.org A key advantage is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback. organic-chemistry.orgjk-sci.com The reaction is compatible with a wide range of functional groups. jk-sci.comlibretexts.org

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl halide. wikipedia.orgorganic-chemistry.org Organozinc compounds are more reactive than organoborons and organotins, which can be advantageous in certain cases. youtube.com The reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²) bonds. wikipedia.orgnih.gov

Kumada Coupling: The Kumada coupling employs a Grignard reagent (organomagnesium halide) as the coupling partner. organic-chemistry.orgwikipedia.org It was one of the first transition metal-catalyzed cross-coupling reactions to be developed. wikipedia.org While powerful, the high reactivity of Grignard reagents can limit its functional group compatibility. rhhz.net

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgwikipedia.org The reaction is a powerful tool for the vinylation of aryl halides and typically proceeds with trans selectivity. organic-chemistry.orgyoutube.com

Table 3: Overview of Other Cross-Coupling Reactions at the C5 Position

ReactionCoupling PartnerKey Features
SonogashiraTerminal AlkyneForms C(sp²)-C(sp) bonds; mild conditions. wikipedia.orgorganic-chemistry.org
StilleOrganostannaneAir and moisture stable reagents; toxic byproducts. organic-chemistry.orgwikipedia.org
NegishiOrganozincHigh reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org
KumadaGrignard ReagentHighly reactive nucleophiles; limited functional group tolerance. organic-chemistry.orgwikipedia.org
HeckAlkeneForms substituted alkenes; often stereoselective. wikipedia.orgorganic-chemistry.org

In cases where the quinazoline scaffold bears multiple halogen substituents (e.g., a bromo and a chloro group), strategies for orthogonal reactivity become crucial for selective functionalization. The differential reactivity of carbon-halogen bonds towards palladium-catalyzed cross-coupling reactions (typically I > Br > OTf > Cl) can be exploited.

For a hypothetical 5-bromo-X-chloroquinazoline, the more reactive C-Br bond would be expected to undergo cross-coupling under milder conditions or with less active catalyst systems, leaving the C-Cl bond intact for subsequent transformations. This catalyst-controlled reactivity modulation allows for the sequential and site-selective introduction of different substituents, greatly enhancing the synthetic utility of dihalogenated quinazolines. ibs.re.kr

For example, a Suzuki-Miyaura or Sonogashira coupling could be performed selectively at the C5-bromo position using a standard Pd(PPh₃)₄ catalyst. The resulting 5-substituted-X-chloroquinazoline could then be subjected to a second cross-coupling reaction at the less reactive C-Cl position, often requiring a more active catalyst system, such as one employing a bulky biarylphosphine ligand, and potentially higher reaction temperatures. This approach enables the programmed construction of highly functionalized quinazoline derivatives.

Transformations of the C8 Aminomethyl Group

The primary amine of the C8-aminomethyl group serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities through standard amine chemistry.

The nucleophilic nature of the primary amine allows it to readily participate in several common transformations:

Acylation: Reaction with acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) yields the corresponding amides. This transformation is useful for introducing a wide range of acyl groups, which can modulate the biological activity or physical properties of the molecule.

Alkylation: The amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. Mono-alkylation can be challenging to control due to over-alkylation, but reductive amination often provides a cleaner route to secondary amines. This allows for the introduction of various alkyl and benzyl (B1604629) groups. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base affords sulfonamides. This functional group is a common feature in many therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor, as well as its metabolic stability.

These transformations are generally high-yielding and can be performed under mild conditions, making the C8-aminomethyl group a valuable point for late-stage functionalization in drug discovery programs.

Formation of Imine and Cyclic Derivatives

The primary amine functionality of the 8-methanamine group is a prime site for derivatization, most notably through the formation of imines (Schiff bases). This reaction involves the condensation of the primary amine with an aldehyde or a ketone, typically under conditions that facilitate the removal of water, thereby driving the equilibrium towards the imine product. masterorganicchemistry.com This can be achieved by using a Dean-Stark apparatus or by adding a drying agent. masterorganicchemistry.com

The general mechanism for this acid-catalyzed reaction proceeds through a sequence of protonation, nucleophilic addition of the amine to the carbonyl carbon, deprotonation, protonation of the hydroxyl group to form a good leaving group (water), and subsequent elimination of water to form the C=N double bond. masterorganicchemistry.com

The versatility of this reaction allows for the introduction of a wide range of substituents (R¹ and R²) into the parent molecule, depending on the choice of the carbonyl compound. This straightforward derivatization is a key step in building molecular complexity.

Table 1: Hypothetical Imine Derivatives of this compound | Reactant (Aldehyde/Ketone) | R¹ | R² | Product (Imine) | | :--- | :--- | :--- | :--- | | Benzaldehyde | Phenyl | H | N-((5-bromoquinazolin-8-yl)methyl) -1-phenylmethanimine | | Acetone | Methyl | Methyl | N-((5-bromoquinazolin-8-yl)methyl) propan-2-imine | | Cyclohexanone | \multicolumn{2}{|c|}{-(CH₂)₅-} | 1-((5-bromoquinazolin-8-yl)methyl) -1-azaspiro[5.5]undecane | | 4-Pyridinecarboxaldehyde | 4-Pyridyl | H | N-((5-bromoquinazolin-8-yl)methyl) -1-(pyridin-4-yl)methanimine |

Beyond simple imine formation, intramolecular reactions can lead to novel cyclic derivatives. While direct cyclization of this compound is not straightforward, modification of the 5-bromo position could install a functional group capable of reacting with the 8-methanamine side chain. For instance, if the bromine were substituted by a group containing a carbonyl or a suitable leaving group, intramolecular imine formation or nucleophilic substitution could lead to the formation of a new fused ring system. The feasibility of such reactions is high when a five- or six-membered ring can be formed. masterorganicchemistry.com

Electrophilic and Nucleophilic Reactivity of the Quinazoline Ring System

The quinazoline ring is an electron-deficient heteroaromatic system, which profoundly influences its reactivity towards both nucleophiles and electrophiles.

Nucleophilic Reactivity:

Aryl halides, particularly those on electron-poor aromatic systems, are susceptible to nucleophilic aromatic substitution (SNAr). rsc.org The 5-bromo substituent on the this compound molecule is positioned on the carbocyclic part of an already electron-deficient quinazoline ring, making it a potential leaving group for SNAr reactions. This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. rsc.org

The reaction is facilitated by the electron-withdrawing nature of the quinazoline core, which helps to stabilize the negative charge of the intermediate. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the bromide, providing a powerful method for introducing diverse functional groups at the C5 position. libretexts.orgyoutube.comchemguide.co.uk

Table 2: Potential Products from Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophile Reagent Example Product at C5 Position
Amine Morpholine Morpholinyl
Alkoxide Sodium Methoxide Methoxy
Thiolate Sodium Thiophenolate Phenylthio

Electrophilic Reactivity:

Conversely, electrophilic aromatic substitution (EAS) on the quinazoline ring is generally challenging due to the ring's electron-deficient character. quimicaorganica.org Such reactions typically require forcing conditions and a catalyst. nih.gov The benzene (B151609) portion of the quinazoline is more electron-rich than the pyrimidine (B1678525) portion, directing electrophiles to positions 5, 6, 7, or 8. quimicaorganica.org

Development of Libraries of this compound Analogues

The distinct points of reactivity on the this compound scaffold make it an excellent starting point for the development of compound libraries for high-throughput screening in drug discovery and materials science. umb.edu Combinatorial chemistry techniques can be applied to rapidly generate a large number of analogues. umb.edu

Two primary strategies can be envisioned:

Derivatization of the Primary Amine: A library can be constructed by reacting this compound with a diverse collection of aldehydes and ketones to produce a library of imines, as discussed in section 4.2.2. Further reduction of these imines would yield a corresponding library of secondary amines, adding another layer of structural diversity.

Substitution of the Bromo Group: Utilizing the SNAr reactivity at the C5 position, a second library can be synthesized by reacting the parent compound with a wide array of nucleophiles (e.g., a panel of primary and secondary amines, thiols, and alcohols).

These two approaches can also be combined in a sequential manner. For example, an initial SNAr reaction could replace the bromine with a desired functional group, followed by derivatization of the methanamine side chain. This systematic exploration of chemical space allows for the fine-tuning of molecular properties for specific applications.

Computational and Theoretical Chemistry Studies of 5 Bromoquinazolin 8 Yl Methanamine

Quantum Chemical Characterization of Electronic Structure and Energetics

Quantum chemical methods are powerful tools for elucidating the intrinsic properties of molecules. For (5-Bromoquinazolin-8-yl)methanamine, these computational techniques provide a detailed understanding of its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. researchgate.net This process involves finding the lowest energy conformation of the molecule, which is crucial for understanding its physical and chemical behavior.

Conformational analysis, a key aspect of these studies, explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For flexible molecules like this compound, which possesses a methanamine side chain, identifying the global minimum energy conformation is essential. The relative energies of different conformers are calculated to predict the most likely shape of the molecule under various conditions.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comyoutube.com

The energies of the HOMO and LUMO, and the difference between them, known as the HOMO-LUMO energy gap, are critical parameters in determining a molecule's electronic properties and reactivity. irjweb.comedu.krd A smaller energy gap suggests that the molecule is more easily polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comedu.krdmdpi.com Conversely, a larger energy gap indicates greater kinetic stability and lower chemical reactivity. irjweb.commdpi.com For this compound, the HOMO-LUMO gap provides insight into its potential for intramolecular charge transfer. irjweb.com

Table 1: Frontier Molecular Orbital (FMO) Parameters

ParameterDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron. youtube.com
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron. youtube.com
Energy Gap (ΔE) The energy difference between the HOMO and LUMO. irjweb.comA smaller gap indicates higher reactivity and lower stability. irjweb.comedu.krdmdpi.com

Electrostatic Potential (ESP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (ESP) is a valuable tool for understanding and predicting the reactive behavior of molecules. researchgate.netnih.gov It is a real physical property that can be determined computationally and provides a visual representation of the charge distribution around a molecule. researchgate.net The ESP map displays regions of negative potential (electron-rich) and positive potential (electron-poor), which are crucial for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov

In the ESP map of a molecule like this compound, negative regions, often colored red or yellow, are typically located around electronegative atoms like nitrogen and bromine, indicating these are likely sites for electrophilic attack. nih.govresearchgate.net Positive regions, often colored blue, are usually found around hydrogen atoms, particularly those attached to nitrogen in the methanamine group, suggesting these are potential sites for nucleophilic attack. nih.gov This analysis helps in understanding intermolecular interactions and the initial steps of chemical reactions. mdpi.com

Theoretical Investigations of Spectroscopic Signatures (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecular structure. researchgate.net Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for this compound can be performed using DFT. nih.gov

In Silico Modeling of Reaction Mechanisms

Computational modeling provides a powerful approach to investigate the step-by-step process of chemical reactions at a molecular level.

Identification of Transition States and Intermediates

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and any intermediates that may be formed. nih.gov A transition state represents the highest energy point along the reaction coordinate and is a critical species that determines the rate of the reaction. Intermediates are temporary, stable species that are formed and consumed during the reaction. For reactions involving this compound, identifying these transient species is key to understanding the reaction pathway and the factors that control it.

Reaction Coordinate Analysis and Activation Barriers

A fundamental aspect of understanding a chemical reaction is the characterization of its energy landscape. Reaction coordinate analysis is a computational technique used to map the energetic pathway of a reaction from reactants to products. This pathway, known as the minimum energy path (MEP), traverses through a transition state, which represents the highest energy point along the reaction coordinate.

The energy difference between the reactants and the transition state is defined as the activation energy or activation barrier (Ea). nih.govnih.gov This is the minimum energy required for a reaction to occur. nih.gov A higher activation barrier corresponds to a slower reaction rate, and vice versa. Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate these parameters. nih.govresearchgate.netnih.gov For a hypothetical reaction involving this compound, a computational study would involve:

Identification of Reactants, Products, and Transition State: The geometric structures of the starting materials, the final products, and the high-energy transition state connecting them would be optimized using quantum mechanical calculations.

Calculation of the Reaction Coordinate: The intrinsic reaction coordinate (IRC) is calculated to confirm that the identified transition state correctly connects the reactants and products.

Determination of Activation Energy: The single-point energies of the optimized structures are calculated at a high level of theory to determine the activation energy.

While no specific studies on this compound are available, research on related quinazoline (B50416) derivatives often involves computational analysis of reaction mechanisms, such as their synthesis or their interaction with biological targets. nih.govacs.orgfrontiersin.org These studies provide insights into the reactivity of the quinazoline scaffold. For instance, computational investigations into the synthesis of quinazolines have elucidated the step-by-step mechanisms and identified the rate-determining steps by calculating the activation barriers for each elementary step. tib.eu

Table 1: Hypothetical Data for a Reaction Involving this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition StateValue not available
ProductsValue not available

Note: This table is for illustrative purposes only. No experimental or calculated data for a specific reaction of this compound is currently available in the public domain.

Solvent Effects on Molecular Properties and Reaction Energetics via Continuum Solvation Models

Chemical reactions are most often carried out in a solvent, which can significantly influence the properties of the solute and the energetics of the reaction. Continuum solvation models are a class of computational methods that simulate the effect of a solvent without explicitly representing individual solvent molecules. nih.govyoutube.comohio-state.edu This approach treats the solvent as a continuous medium with a specific dielectric constant (ε). ohio-state.edu

Popular continuum models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). researchgate.netscispace.com These models create a cavity in the dielectric continuum that represents the solute molecule. The solute's charge distribution polarizes the surrounding dielectric, which in turn creates a reaction field that interacts with the solute. This interaction is incorporated into the quantum mechanical calculation, allowing for the study of solvent effects on:

Molecular Geometry: The geometry of a molecule can change in response to the polarity of the solvent.

Electronic Properties: Properties such as dipole moment, polarizability, and molecular orbital energies are sensitive to the solvent environment.

For this compound, a computational study employing continuum solvation models would involve performing calculations in different solvents (e.g., water, ethanol, dimethyl sulfoxide) to understand how its properties and reactivity are modulated. For example, the stability of different conformations of the molecule could be assessed in various solvents, or the activation energy of a hypothetical reaction could be calculated in different media to predict the optimal solvent for a particular transformation. While such specific data is not available for the target compound, studies on related quinazoline derivatives have utilized these methods to understand their behavior in solution. nih.gov

Table 2: Hypothetical Solvation Free Energies of this compound in Different Solvents

SolventDielectric Constant (ε)Solvation Free Energy (kcal/mol)
Gas Phase10
Toluene2.4Value not available
Acetonitrile37.5Value not available
Water78.4Value not available

Note: This table is for illustrative purposes only. No calculated solvation free energies for this compound are currently available in the public domain.

Potential Applications of 5 Bromoquinazolin 8 Yl Methanamine As a Versatile Synthetic Building Block and Ligand

Role in the Modular Synthesis of Complex Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry and materials science. kit.edunih.govnih.gov The quinazoline (B50416) moiety within (5-Bromoquinazolin-8-yl)methanamine serves as a valuable starting point for the construction of more elaborate heterocyclic systems. The presence of the bromine atom and the primary amine group offers two distinct points for chemical modification, allowing for a modular and flexible approach to synthesis.

The primary amine can readily participate in reactions to form new rings, while the bromine atom can be utilized in various cross-coupling reactions to introduce additional complexity. This dual functionality enables the synthesis of a diverse range of fused and substituted heterocyclic compounds. For instance, the amine group can be acylated and subsequently cyclized, or it can be used as a nucleophile in reactions with electrophilic partners to build new ring systems. The bromine atom, on the other hand, is amenable to transformations such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 5-position of the quinazoline ring.

The strategic combination of these reactions allows for the systematic construction of complex, polycyclic nitrogen-containing architectures that are otherwise difficult to access. kit.educlockss.org

Scaffold for the Design and Development of Organocatalysts and Metal Ligands

The inherent structural features of this compound make it an attractive scaffold for the development of both organocatalysts and ligands for metal-catalyzed reactions. frontiersin.org

The development of chiral ligands is a cornerstone of asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. researchgate.net The quinazoline framework of this compound can be rendered chiral, and the methanamine group provides a convenient handle for the introduction of various phosphine (B1218219), amine, or other coordinating groups.

By modifying the primary amine with chiral auxiliaries or by synthesizing chiral derivatives of the quinazoline ring itself, it is possible to create a library of chiral ligands. These ligands can then be coordinated to transition metals to form catalysts for a variety of asymmetric transformations, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. nih.govnih.gov The rigidity of the quinazoline scaffold can impart a well-defined chiral environment around the metal center, leading to high levels of stereocontrol in the catalyzed reaction.

Table 1: Potential Chiral Ligand Modifications

Modification Site Potential Modifying Group Targeted Asymmetric Reaction
Methanamine Group Chiral phosphines Asymmetric Hydrogenation
Methanamine Group Chiral diamines Asymmetric Transfer Hydrogenation

The nitrogen atoms within the quinazoline ring system, along with the primary amine of the methanamine group, can act as coordination sites for metal ions. researchgate.net This chelating ability allows this compound and its derivatives to form stable complexes with a variety of transition metals.

The coordination properties of these ligands can be fine-tuned by altering the substituents on the quinazoline ring or by modifying the methanamine group. For example, the introduction of additional donor atoms could lead to ligands with higher denticity and different coordination geometries. The resulting metal complexes could find applications in areas such as catalysis, materials science, and bioinorganic chemistry. The study of their formation, stability, and structural characteristics is an active area of research. researchgate.net

Precursor for Advanced Functional Materials and Chemical Probes

The quinazoline core is a known fluorophore, and its derivatives often exhibit interesting photophysical properties. By strategically modifying this compound, it is possible to develop new fluorescent materials and chemical probes.

The bromine atom can be replaced with various fluorescent moieties through cross-coupling reactions, while the amine group can be functionalized to introduce specific recognition elements or to modulate the electronic properties of the molecule. This allows for the rational design of fluorescent probes that can selectively detect specific analytes, such as metal ions, anions, or biologically relevant molecules. Furthermore, the quinazoline scaffold can be incorporated into larger conjugated systems to create organic light-emitting diode (OLED) materials or other advanced functional materials with tailored electronic and optical properties.

Strategic Intermediate in Target-Oriented Synthesis

In the context of synthesizing a specific, complex target molecule, this compound can serve as a crucial intermediate. Its pre-installed quinazoline core and the two orthogonal functional handles (bromine and amine) make it a valuable building block in a multi-step synthesis.

Q & A

Basic: What are the optimal synthetic routes for (5-Bromoquinazolin-8-yl)methanamine, and how can purity be maximized?

Methodological Answer:
The synthesis typically involves bromination of quinazoline precursors followed by functionalization of the 8-position. A common approach includes:

  • Step 1: Bromination of quinazoline derivatives using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF, 50°C) .
  • Step 2: Introduction of the methanamine group via reductive amination or nucleophilic substitution. For example, reacting 5-bromoquinazolin-8-carbaldehyde with ammonium formate and a reducing agent (e.g., NaBH₃CN) in methanol .
  • Purification: Column chromatography (silica gel, eluent: DCM/MeOH 95:5) or recrystallization from ethanol/water mixtures improves purity. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Store at 2–8°C under an inert atmosphere (argon or nitrogen) in amber vials to prevent degradation via light or moisture exposure .
  • Solubility: Soluble in DMSO (50 mg/mL) and methanol. For aqueous solutions, use buffered systems (pH 6–7) to avoid decomposition .
  • Safety: Use PPE (gloves, goggles) due to hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation). Work in a fume hood .

Advanced: What strategies resolve contradictions in reported biological activities of this compound?

Methodological Answer:
Discrepancies often arise from:

  • Purity Variability: Validate compound purity via LC-MS before assays. Impurities (e.g., residual solvents) may skew results .
  • Assay Conditions: Optimize parameters (e.g., pH, temperature, cell line viability). For kinase inhibition studies, use ATP concentration gradients (1–10 µM) to assess competitive binding .
  • Structural Confirmation: X-ray crystallography or 2D NMR (e.g., NOESY) ensures correct stereochemistry, which impacts target interactions .

Advanced: How do modifications to the quinazoline core influence the compound’s bioactivity?

Structure-Activity Relationship (SAR) Analysis:

Modification Impact on Activity Reference
5-Bromo substitution Enhances electrophilicity, improving binding to kinase ATP pockets (e.g., EGFR).
8-Methanamine group Increases solubility and enables hydrogen bonding with catalytic lysine residues.
N-Methylation Reduces cytotoxicity but may decrease target affinity (trade-off between safety/efficacy).

Methodological Tip: Use computational docking (AutoDock Vina) to predict binding modes before synthesizing analogs .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆, 400 MHz) confirms the presence of the methanamine group (δ 3.2–3.5 ppm, NH₂) and aromatic protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS verifies molecular weight (237.10 g/mol; [M+H]⁺ = 238.10) .
  • Elemental Analysis: Confirms C, H, N, Br composition (theoretical: C 50.67%, H 3.82%, N 11.81%, Br 33.70%) .

Advanced: How can researchers design dose-response experiments to evaluate kinase inhibition?

Methodological Answer:

  • Enzyme Selection: Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, VEGFR2) .
  • Assay Protocol:
    • Use a fluorescence-based ADP-Glo™ assay.
    • Test compound concentrations (0.1–100 µM) in triplicate.
    • Include controls (staurosporine as a positive inhibitor; DMSO as a negative control).
  • Data Analysis: Calculate IC₅₀ values using nonlinear regression (GraphPad Prism). Cross-validate with cellular assays (e.g., MTT for proliferation inhibition) .

Advanced: What are the key considerations for comparative studies with analogs like 5-chloro or 5-fluoro derivatives?

Methodological Answer:

  • Electronic Effects: Fluorine increases electronegativity, enhancing binding to hydrophobic pockets. Chlorine may improve steric hindrance but reduce solubility .
  • Experimental Design:
    • Synthesize analogs via parallel synthesis.
    • Compare LogP values (HPLC retention time) to assess lipophilicity.
    • Test in parallel assays (e.g., kinase panels, solubility in PBS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.